molecular formula C21H19N3O2S B2841106 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374105-40-5

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2841106
CAS No.: 374105-40-5
M. Wt: 377.46
InChI Key: IDIYUKPSRDFZAF-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This acrylonitrile derivative features a thiazole core substituted with a 4-methoxyphenyl group at position 4 and an (E)-configured acrylonitrile moiety bearing a 4-ethoxyphenylamino group. The ethoxy and methoxy substituents are electron-donating, influencing electronic properties, solubility, and biological interactions. The compound is structurally related to sensors, antimicrobial agents, and fluorescent dyes, as seen in analogs discussed below .

Properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-19-10-6-17(7-11-19)23-13-16(12-22)21-24-20(14-27-21)15-4-8-18(25-2)9-5-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIYUKPSRDFZAF-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves several steps, typically starting from commercially available precursors. The compound features a thiazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study:
In vitro studies demonstrated that this compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of bacteria and fungi. The presence of the thiazole ring is particularly relevant, as thiazoles are known for their broad-spectrum antimicrobial activity.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

Targeting Protein Kinases

Preliminary investigations suggest that this compound may inhibit certain protein kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.

Modulation of Apoptotic Pathways

The compound appears to modulate apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins, thus promoting programmed cell death in malignant cells.

Structure-Activity Relationship Studies

Future research should focus on modifying the chemical structure to enhance potency and selectivity against specific cancer types.

In Vivo Studies

Conducting in vivo studies will be crucial to evaluate the pharmacokinetics, bioavailability, and therapeutic efficacy of this compound in animal models.

Mechanism of Action

The mechanism by which (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thiazole ring and the acrylonitrile group are key structural elements that facilitate binding to these targets, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazole Core Variations

(E)-3-((4-Ethoxyphenyl)amino)-2-(4-(4-Fluorophenyl)thiazol-2-yl)acrylonitrile (CAS 372506-93-9)
  • Structural Difference : Fluorophenyl replaces methoxyphenyl on the thiazole ring.
  • Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to methoxy. However, reduced electron-donating capacity may lower solubility .
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile (CAS 374546-02-8)
  • Structural Difference : Chlorophenyl replaces methoxyphenyl.
  • Impact : Chlorine’s hydrophobic and electron-withdrawing nature may increase membrane permeability but reduce aqueous solubility. This analog is commercially available as a biochemical intermediate .

Benzo[d]thiazole Derivatives

2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a)
  • Structural Difference : Benzo[d]thiazole replaces thiazole; hydroxyl replaces methoxy.
  • The hydroxyl group increases polarity, contributing to its anti-Staphylococcus aureus activity (MIC ~8 µg/mL) .

Coumarin-Containing Analog

3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile hydrobromide (27a)
  • Structural Difference : 8-ethoxycoumarin replaces 4-methoxyphenyl.
  • Impact : The coumarin moiety introduces fluorescence (λem ~450 nm), enabling applications in bioimaging. The hydrobromide salt improves crystallinity (m.p. 215–217°C) .

Hydrazono-Linked Derivatives

THPA6: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one
  • Structural Difference: Hydrazono-pyrazolone replaces acrylonitrile.
  • Impact : The extended conjugation and pyrazolone ring enhance anti-inflammatory activity (IC50 ~12 µM) but reduce thermal stability compared to acrylonitrile analogs .

Antimicrobial Activity

  • Main Compound: Limited direct data, but methoxy/ethoxy groups suggest moderate activity similar to 10a (MIC 8–32 µg/mL for S. aureus) .
  • Fluoro Analog (CAS 372506-93-9) : Expected higher Gram-negative activity due to fluorine’s membrane penetration .

Solubility and Stability

  • Main Compound : Ethoxy/methoxy groups enhance solubility in polar solvents (e.g., DMSO) but may increase susceptibility to oxidative metabolism.
  • Chloro Analog (CAS 374546-02-8) : Lower solubility in aqueous buffers due to hydrophobicity .

Thermal Properties

  • Main Compound : Estimated m.p. ~180–190°C (based on coumarin analog 27a at 215–217°C) .
  • Hydrazono Derivative (THPA6): Lower m.p. (~150°C) due to reduced crystallinity .

Biological Activity

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an ethoxy group, a methoxy group, and a thiazole moiety, which are known to contribute to its biological properties. The molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, with a molecular weight of approximately 358.46 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The mechanisms underlying the biological activities of this compound can be inferred from related compounds:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to bacterial cell death. Reactive oxygen species (ROS) generated by interactions with bacterial membranes may play a role in this process .
  • Anticancer Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting specific oncogenic pathways. The thiazole component is particularly noted for its ability to interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of related thiazole derivatives against E. coli and S. aureus. Results indicated that compounds with similar structural features demonstrated significant inhibitory zones at concentrations as low as 10 mg/ml, suggesting strong antibacterial potential .
  • Anticancer Activity Investigation :
    In vitro studies on thiazole derivatives indicated that they could inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism was associated with cell cycle arrest and induction of apoptosis, supporting further investigation into this compound for similar effects .

Data Summary

Biological ActivityObservationsReferences
AntibacterialEffective against S. aureus and E. coli; inhibition zones observed at 10 mg/ml
AnticancerInduces apoptosis in cancer cell lines; potential for further development
Anti-inflammatoryModulation of inflammatory pathways suggested

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.